An In-depth Technical Guide to 2-Ethylnicotinamide: Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to 2-Ethylnicotinamide: Structure, Properties, and Experimental Analysis
Abstract
This technical guide provides a comprehensive overview of 2-Ethylnicotinamide (IUPAC name: 2-ethylpyridine-3-carboxamide), a derivative of the B3 vitamin family. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, including predicted properties and data from analogous structures, to offer a robust resource for researchers, scientists, and professionals in drug development. The guide details the chemical structure, physicochemical properties, and potential synthetic pathways. A significant focus is placed on validated, step-by-step experimental protocols for determining critical physicochemical parameters such as solubility, pKa, and lipophilicity (logP). This guide serves as a foundational reference and a practical tool for the scientific investigation of 2-Ethylnicotinamide and related heterocyclic compounds.
Chemical Identity and Structure
2-Ethylnicotinamide is a substituted pyridine derivative. The core structure consists of a pyridine ring with an ethyl group at the 2-position and a carboxamide group at the 3-position. This substitution pattern distinguishes it from its isomers, such as N-ethylnicotinamide and 2-ethylisonicotinamide.
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IUPAC Name: 2-ethylpyridine-3-carboxamide
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Synonyms: 2-Ethyl-3-pyridinecarboxamide
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CAS Number: 122775-94-4
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Molecular Formula: C₈H₁₀N₂O[1]
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Molecular Weight: 150.18 g/mol
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Canonical SMILES: CCC1=C(C=CN=C1)C(=O)N[1]
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InChIKey: GOIWNSRZUNIIRY-UHFFFAOYSA-N[1]
Chemical Structure:
Caption: 2D structure of 2-Ethylnicotinamide.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of published experimental data for 2-Ethylnicotinamide, the following table includes predicted values and data from the parent molecule, nicotinamide, for context.
| Property | Value / Predicted Value | Source / Note |
| Molecular Weight | 150.18 g/mol | Calculated |
| XlogP | 0.6 | Predicted by PubChemLite[1] |
| Hydrogen Bond Donors | 1 | Calculated (from the amide group) |
| Hydrogen Bond Acceptors | 2 | Calculated (from the pyridine nitrogen and amide oxygen) |
| Rotatable Bonds | 2 | Calculated |
| Melting Point | Data not available | For comparison, the isomer N-ethylnicotinamide melts at 57 °C. |
| Boiling Point | Data not available | For comparison, the isomer N-ethylnicotinamide boils at 146-147 °C at 3 Torr. |
| Aqueous Solubility | Data not available | For context, the parent compound, nicotinamide, is highly soluble in water (approx. 10 mg/mL in PBS, pH 7.2). The ethyl group in 2-Ethylnicotinamide may slightly decrease aqueous solubility compared to nicotinamide. |
| pKa | Data not available | The pyridine nitrogen is expected to be basic. For context, the pKa of the pyridinium ion in nicotinamide is approximately 3.3. The ethyl group's electron-donating effect might slightly increase the basicity (raise the pKa) of the pyridine nitrogen in 2-Ethylnicotinamide. |
Synthesis and Spectroscopic Characterization
Plausible Synthetic Route
While specific literature on the synthesis of 2-Ethylnicotinamide is scarce, a logical and common approach would be the amidation of 2-ethylnicotinic acid. This can be achieved through a two-step process:
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Activation of the Carboxylic Acid: 2-ethylnicotinic acid is first converted to a more reactive intermediate, such as an acyl chloride or an activated ester. A common reagent for this transformation is thionyl chloride (SOCl₂) or oxalyl chloride.
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Amidation: The activated intermediate is then reacted with ammonia (or a source of ammonia like ammonium hydroxide) to form the primary amide, 2-Ethylnicotinamide.
This method is a standard procedure for the synthesis of nicotinamide derivatives[2].
Expected Spectroscopic Features
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¹H NMR:
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Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring.
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Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region, showing characteristic coupling.
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Amide Protons: One or two broad signals for the -NH₂ protons, which may exchange with D₂O.
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¹³C NMR:
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Pyridine Carbons: Five signals in the aromatic region (typically δ 120-155 ppm).
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Carbonyl Carbon: A signal for the amide C=O group, typically in the range of δ 165-175 ppm.
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Ethyl Carbons: Two signals in the aliphatic region for the CH₂ and CH₃ groups.
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Infrared (IR) Spectroscopy:
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N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ for the primary amide NH₂ group.
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C=O Stretching: A strong absorption band around 1650-1690 cm⁻¹ for the amide carbonyl group.
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C=N and C=C Stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
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C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic ethyl group and above 3000 cm⁻¹ for the aromatic C-H bonds.
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Mass Spectrometry:
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Molecular Ion (M⁺): A peak at m/z = 150.
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Protonated Molecule ([M+H]⁺): A prominent peak at m/z = 151 in ESI+ mode.
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Fragmentation: Expect fragmentation patterns involving the loss of the amide group and cleavage of the ethyl chain. Predicted fragments include [M+H-H₂O]⁺ at m/z 133.07658 and [M+H]⁺ at m/z 151.08660[1].
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Experimental Protocols for Physicochemical Profiling
Accurate determination of physicochemical properties is crucial. The following sections provide detailed, field-proven methodologies for key parameters.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.
Methodology:
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Preparation of Saturated Solution: Add an excess amount of 2-Ethylnicotinamide to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).
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Quantification: Accurately dilute the clear filtrate with a suitable solvent. Determine the concentration of 2-Ethylnicotinamide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calibration: Generate a calibration curve using standard solutions of 2-Ethylnicotinamide of known concentrations to ensure accurate quantification.
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Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.
Caption: Workflow for the Shake-Flask Solubility Assay.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa).
Methodology:
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System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) before starting the titration.
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Sample Preparation: Accurately weigh and dissolve a known amount of 2-Ethylnicotinamide in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-10 mM).
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Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if a basic pKa is expected.
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Data Acquisition: Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV).
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Replicates: Perform the titration at least in triplicate to ensure reproducibility and report the mean pKa value with the standard deviation.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is typically expressed as its logarithm (logP).
Methodology:
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Phase Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and then allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of 2-Ethylnicotinamide in the aqueous phase.
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Partitioning: Add a known volume of the pre-saturated n-octanol to a known volume of the drug-containing aqueous phase in a glass vial.
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Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.
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Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.
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Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of 2-Ethylnicotinamide in each phase using a suitable analytical method like HPLC-UV.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Potential Biological Activity and Applications
There is no specific research on the biological activity of 2-Ethylnicotinamide available in the public domain. However, the nicotinamide scaffold is a well-known pharmacophore present in numerous biologically active molecules and coenzymes (e.g., NAD⁺/NADH). Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications.
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Antifungal Agents: Several studies have reported the synthesis of novel 2-aminonicotinamide derivatives that exhibit potent antifungal activity, particularly against Candida albicans. These compounds are believed to inhibit the biosynthesis of essential cell wall components in fungi[3].
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Anti-Angiogenic Agents: Nicotinamide derivatives have been synthesized and evaluated as inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Some derivatives have shown the ability to inhibit key signaling pathways involved in angiogenesis[4].
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Enzyme Inhibition: The nicotinamide structure is a key component of inhibitors for various enzymes. For instance, derivatives have been developed as succinate dehydrogenase (SDH) inhibitors for use as fungicides[5].
Given these precedents, 2-Ethylnicotinamide could be a valuable lead compound or a synthetic intermediate for developing novel therapeutic agents. Its specific biological profile warrants further investigation.
Conclusion
2-Ethylnicotinamide is a nicotinamide derivative with a clear chemical identity but limited published experimental data regarding its physicochemical and biological properties. This guide has provided a structured overview of its chemical nature, predicted properties, and plausible synthetic routes. The detailed experimental protocols for determining solubility, pKa, and logP offer a practical framework for researchers to characterize this and other novel compounds. The exploration of biological activities of related nicotinamide derivatives suggests that 2-Ethylnicotinamide may hold potential for further investigation in medicinal chemistry and drug development. This document aims to be a catalyst for such future research endeavors.
References
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PubChemLite. (2026). 2-ethylnicotinamide (C8H10N2O). Retrieved from [Link]
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Choi, H. E., et al. (2013). Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). N-Ethylnicotinamide. Retrieved from [Link]
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Wu, J., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Oriental Journal of Chemistry. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid hydrazide. Retrieved from [Link]
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Alizadeh, A., Oskueyan, Q., & Rostamnia, S. (2014). Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Scite. Retrieved from [Link]
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Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]
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Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
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